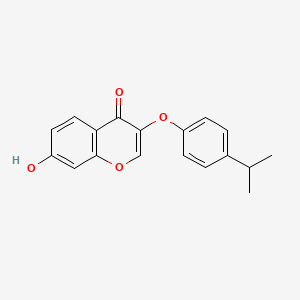
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride” is a chemical compound used for research and development . It has a chemical formula of C9H11ClN2・2HCl and a molecular weight of 255.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chlorine atom attached at the 3rd position. Attached to the 2nd position of the pyridine ring is a methanamine group, which in turn is attached to a cyclopropyl group .Physical And Chemical Properties Analysis
This compound is a substance with a chemical formula of C9H11ClN2・2HCl . The molecular weight of the compound is 255.57 .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, where excessive connective tissue builds up in organs. The derivatives of this compound have been evaluated against immortalized rat hepatic stellate cells, with some showing better anti-fibrotic activities than existing drugs .
Medicinal Chemistry
The core structure of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is used in medicinal chemistry to create libraries of heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities .
Synthesis of Heterocyclic Compounds
Researchers have employed this compound in the construction of novel heterocyclic compound libraries. These libraries are a significant part of chemical biology and medicinal chemistry, providing a diverse array of compounds for pharmaceutical development .
Insecticidal and Fungicidal Activities
Derivatives of (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride have been designed and synthesized for their potential insecticidal and fungicidal properties. This application is particularly relevant in agricultural research, where there is a constant need for new compounds to protect crops .
Chemical Synthesis
The compound is also used in chemical synthesis processes. Its structure allows for the creation of various derivatives that can be used in further chemical reactions or as intermediates in the synthesis of more complex molecules .
Pharmaceutical Research
Due to its structural properties, (3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride is a valuable compound in pharmaceutical research. It can be used to develop new drugs with antimicrobial, antiviral, antitumor, and other therapeutic properties .
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention if feeling unwell .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloropyridin-2-yl)-cyclopropylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-1-5-12-9(7)8(11)6-3-4-6;;/h1-2,5-6,8H,3-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOYIWGXACVUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-yl)(cyclopropyl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

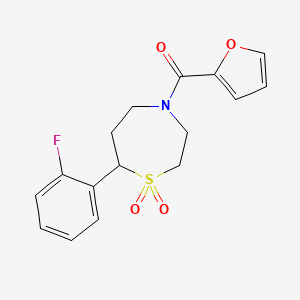

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
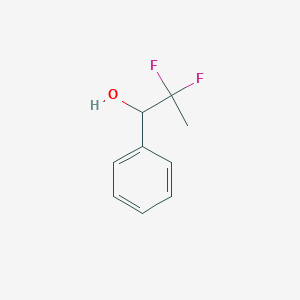
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
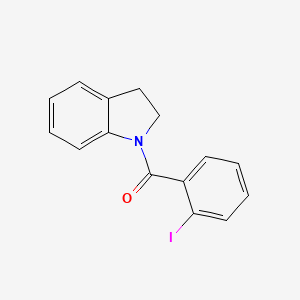

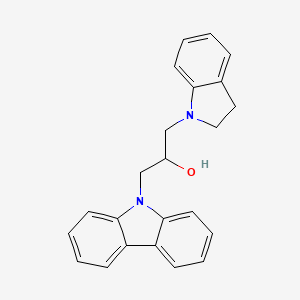
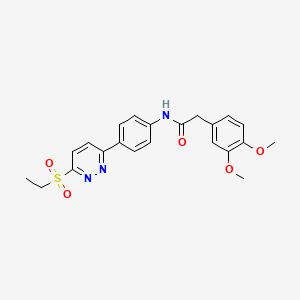
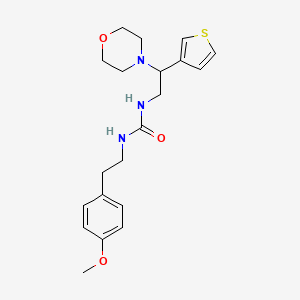
![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)
![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)
